Urea, tetraphenyl-
Description
Urea, tetraphenyl- (C₆H₅)₄NCONH₂, is a substituted urea derivative characterized by four phenyl groups attached to the nitrogen atoms of the urea core. This compound exhibits unique steric and electronic properties due to the bulky phenyl substituents, which influence its reactivity, solubility, and applications in organic synthesis and materials science. For instance, describes a rhodium(III) complex incorporating a urea-substituted tetramethylcyclopentadienyl ligand, highlighting its role in catalytic systems. The compound’s synthesis often involves multi-step reactions, such as coupling phenylboronic acids with urea precursors, though challenges like failed Suzuki or Buchwald-Hartwig reactions are noted in .
Properties
CAS No. |
632-89-3 |
|---|---|
Molecular Formula |
C25H20N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,1,3,3-tetraphenylurea |
InChI |
InChI=1S/C25H20N2O/c28-25(26(21-13-5-1-6-14-21)22-15-7-2-8-16-22)27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ZVWHURINXJWEER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Tetraphenylborates and Organoboron Compounds
Tetraphenylborates (e.g., [B(C₆H₅)₄]⁻) share the tetraphenyl substitution pattern but differ in their central atom (boron vs. nitrogen) and charge. and highlight their instability in aqueous media and discrepancies in reported solubility data. In contrast, urea, tetraphenyl-, is neutral and more stable under ambient conditions. Boron-containing analogs like oxazaborines () exhibit distinct electronic properties due to boron’s electron-deficient nature, making them suitable for OLEDs, whereas urea derivatives are often used in catalysis or supramolecular chemistry.
Phosphonium and Arsonium Salts
Tetraphenylphosphonium bromide () and tetraphenylarsonium chloride () are cationic species with tetrahedral geometries. These compounds are utilized as phase-transfer catalysts or electrolytes. Unlike urea, tetraphenyl-, which has hydrogen-bonding capabilities via the urea moiety, phosphonium/arsonium salts rely on ionic interactions. Their thermal stability and solubility in polar solvents (e.g., THF or water) differ significantly from the neutral, less polar urea derivative .
Other Urea Derivatives
- Tetra-methyl urea (): A simpler analog with methyl groups instead of phenyls. It is a common solvent or impurity in synthesis, lacking the steric bulk and π-conjugation of tetraphenyl urea.
- Fluorinated Ureas (): Compounds like [4-(2,2,4,4-tetrafluoro-1,3-benzodioxin-6-yl)phenyl]urea exhibit enhanced acidity (predicted pKa ~14.5) and thermal stability (predicted boiling point ~401°C) due to electron-withdrawing fluorine substituents, contrasting with the electron-rich tetraphenyl variant .
Comparative Data Table
Research Findings and Challenges
- Synthetic Challenges : and emphasize difficulties in functionalizing tetraphenyl urea derivatives via cross-coupling reactions, necessitating alternative pathways like direct metallation or ligand substitution.
- Spectroscopic Characterization : , and 5 provide detailed NMR (¹H, ¹³C, ³¹P) and HRMS data for rhodium complexes of tetraphenyl urea, confirming their structural integrity and coordination geometry.
- Stability Issues : Tetraphenylborates () decompose readily, whereas urea, tetraphenyl-, shows moderate stability but requires inert conditions for long-term storage.
Q & A
Q. What experimental methods are recommended for synthesizing tetraphenylurea with high purity?
Tetraphenylurea synthesis often involves redox reactions in tetrahydrofuran (THF) with alkali metals (e.g., potassium) and crown ethers (e.g., dibenzo-18-crown-6) to stabilize intermediates. For example, stepwise reduction of tetraphenylquinone derivatives in THF under inert atmospheres minimizes side reactions. UV/Vis spectroscopy and electron-nuclear double resonance (ENDOR) can monitor radical anion formation during synthesis .
Q. What spectroscopic techniques are most effective for characterizing tetraphenylurea’s structural and electronic properties?
Nuclear magnetic resonance (NMR) and UV/Vis spectroscopy are primary tools for structural analysis. ENDOR spectroscopy is critical for probing hyperfine interactions in radical anion intermediates, while X-ray crystallography can resolve molecular packing. Ensure sample purity via elemental analysis and mass spectrometry to avoid artifacts .
Q. How can researchers address discrepancies in reported solubility data for tetraphenylurea?
Solubility values vary due to decomposition in protic solvents and inconsistent measurement conditions (e.g., temperature, ionic strength). Standardize protocols using freshly prepared samples in anhydrous solvents (e.g., THF) and report units in mol·L⁻¹. Cross-validate results with thermogravimetric analysis (TGA) to account for hygroscopicity .
Advanced Research Questions
Q. How does tetraphenylurea’s stability under varying storage conditions impact experimental reproducibility?
Tetraphenylurea degrades in humid or oxygen-rich environments, forming phenylurea byproducts. Store samples in inert atmospheres (argon/glovebox) at ≤4°C. Pre-characterize batches via differential scanning calorimetry (DSC) to detect phase changes and quantify decomposition kinetics using high-performance liquid chromatography (HPLC) .
Q. What strategies resolve contradictions in thermodynamic data (e.g., solubility products) across literature sources?
Discrepancies arise from poor experimental controls (e.g., unaccounted counterion effects) and inconsistent purity standards. Use IUPAC-recommended data sheets (e.g., compilations with ±5% precision thresholds) and replicate studies under identical conditions (pH, solvent dielectric constant). Statistical meta-analysis of primary datasets can identify systematic errors .
Q. How do alkali metal counterions influence tetraphenylurea’s redox behavior in electron-transfer studies?
Sodium and potassium ions form contact ion pairs with tetraphenylurea radical anions, altering electronic spectra and redox potentials. For example, potassium/(2.2.2)-kryptand complexes in THF yield green solutions (λmax ~650 nm), whereas sodium analogs produce red shifts. Use cyclic voltammetry to correlate ion-pair stability with reduction potentials .
Q. What mechanistic insights explain tetraphenylurea’s role in ion-pair vs. solvent-separated radical anion systems?
Ion-pair formation depends on the association constant (Ka) between the radical anion and counterion. Crown ethers (e.g., dibenzo-18-crown-6) with low Ka values favor solvent-separated pairs, while cryptands with higher Ka values stabilize contact pairs. Titration experiments with controlled cation addition can map these transitions .
Q. How can researchers validate computational models of tetraphenylurea’s electronic structure using experimental data?
Compare density functional theory (DFT)-predicted HOMO-LUMO gaps with UV/Vis absorption edges (e.g., ~450–700 nm for radical anions). Validate hyperfine coupling constants (HFCCs) from ENDOR spectra against simulated spin densities. Discrepancies may indicate incomplete basis sets or solvent effects in simulations .
Q. What analytical challenges arise from impurity interference in tetraphenylurea studies, and how are they mitigated?
Trace moisture or oxygen generates side products (e.g., phenylurea derivatives) that skew spectroscopic and thermal data. Implement rigorous drying protocols (e.g., molecular sieves, freeze-pump-thaw cycles) and use reverse-phase HPLC with diode-array detection to quantify impurities (<0.1% threshold) .
Q. How do structural modifications (e.g., substituent effects) alter tetraphenylurea’s supramolecular assembly in solid-state applications?
Introduce electron-withdrawing groups (e.g., nitro-) to enhance π-π stacking, monitored via X-ray diffraction. Compare Hirshfeld surface analysis of modified vs. parent compounds to quantify intermolecular interactions (e.g., C–H···O bonds). Thermal analysis (TGA/DSC) correlates packing efficiency with decomposition thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
